molecular formula C8H9N3 B3357593 7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine CAS No. 74057-27-5

7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine

Cat. No. B3357593
CAS RN: 74057-27-5
M. Wt: 147.18 g/mol
InChI Key: DGYKNKZNNYHYSN-UHFFFAOYSA-N
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Description

“7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine” is a chemical compound with the molecular formula C8H9N3 . It is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine and its derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Molecular Structure Analysis

The molecular structure of “7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine” is characterized by the presence of a pyridazine ring, which is endowed with unique physicochemical properties. These include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine” are not detailed in the literature, pyridazine derivatives are known to undergo a variety of reactions. For instance, 1,4-DHP derivatives have been synthesized from 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various benzaldehydes in the presence of catalytic drops of acetic acid .

Future Directions

The future directions for research on “7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine” and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields. Given the wide range of biological activities exhibited by pyridazine derivatives, these compounds may hold promise for the development of new therapeutic agents .

properties

IUPAC Name

7-methyl-1,4-dihydropyrido[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-8-7(5-9-6)2-3-10-11-8/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKNKZNNYHYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC=NN2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502340
Record name 7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine

CAS RN

74057-27-5
Record name 7-Methyl-1,4-dihydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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